{8-Oxaspiro[4.5]decan-1-yl}methanamine
Description
The exploration of new chemical entities is fundamental to advancing various scientific disciplines. {8-Oxaspiro[4.5]decan-1-yl}methanamine emerges as a noteworthy subject of interest, positioned at the intersection of spirocyclic chemistry and the study of functionalized amine compounds. Its unique structural framework provides a compelling case for its investigation in the broader context of chemical discovery.
Spirocyclic compounds are characterized by a unique structural motif where two rings are linked by a single common atom, known as the spiro atom. This arrangement imparts a rigid, three-dimensional geometry that is distinct from fused or bridged ring systems. dndi.orgbldpharm.comtandfonline.com In recent years, the deliberate incorporation of spirocyclic scaffolds into molecular design has become a prominent strategy in medicinal chemistry. dndi.orgbldpharm.comnih.gov The rigid nature of the spirocyclic core allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. bldpharm.comnih.gov Furthermore, the introduction of spiro centers can improve the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical parameters in the development of new therapeutic agents. tandfonline.com The increased fraction of sp3-hybridized carbon atoms in spirocycles contributes to a more three-dimensional molecular shape, a feature that is increasingly sought after in drug discovery to explore new chemical space. bldpharm.comtandfonline.com
This compound is a primary amine derivative of the oxa-spiro[4.5]decane scaffold. While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its structural components suggest a significant potential for applications in chemical discovery. The primary amine group is a versatile functional handle that can participate in a wide array of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.
The combination of the rigid spirocyclic core and the reactive aminomethyl group makes this compound an attractive candidate for the generation of compound libraries for high-throughput screening in drug discovery programs. Spirocyclic amines, in general, are recognized for their potential to interact with biological targets with high specificity. The defined spatial arrangement of the amine functionality relative to the spirocyclic core could lead to novel binding modes and improved pharmacological profiles.
Given the increasing interest in spirocyclic scaffolds in medicinal chemistry, this compound represents an unexplored yet promising area of research. Its synthesis and further derivatization could lead to the discovery of new chemical entities with valuable biological activities. The compound is commercially available from various suppliers, indicating its accessibility for research purposes.
Chemical Compound Information:
| Compound Name |
| This compound |
| 1-oxa-3-azaspiro[4.5]decan-2-one |
| 1-oxa-8-azaspiro[4.5]decane |
| 8-Azaspiro[4.5]decane |
| Griseofulvin |
| Pyrimidinetrione |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1546741-05-2 | biosynth.com |
| Molecular Formula | C10H19NO | N/A |
| Molecular Weight | 169.26 g/mol | N/A |
| Canonical SMILES | C1CC(C2(C1)CCOCC2)CN | N/A |
Structure
3D Structure
Properties
IUPAC Name |
8-oxaspiro[4.5]decan-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-8-9-2-1-3-10(9)4-6-12-7-5-10/h9H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEFIGIZWVYBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 8 Oxaspiro 4.5 Decan 1 Yl Methanamine Framework
Retrosynthetic Analysis of the {8-Oxaspiro[4.5]decan-1-yl}methanamine Structure
A retrosynthetic analysis of this compound (I) provides a logical roadmap for its synthesis. The primary disconnection is the carbon-nitrogen bond of the methanamine group. This can be achieved through a functional group interconversion (FGI), tracing the primary amine back to a more synthetically accessible precursor such as a nitrile, oxime, or an imine, which in turn originates from a ketone. This leads to the key intermediate, 8-oxaspiro[4.5]decan-1-one (II).
Further disconnection of the spirocyclic ketone (II) can be envisioned through several pathways. Breaking the C-O bond of the tetrahydropyran (B127337) ring suggests a precursor like a diol that can be cyclized. Alternatively, breaking one of the C-C bonds of the cyclopentane (B165970) ring adjacent to the spirocenter points towards cyclization strategies. A particularly powerful disconnection involves a Prins/Pinacol-type rearrangement, which constructs the entire spirocyclic ketone from an acyclic or monocyclic precursor, such as 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (III) and an appropriate aldehyde. This cascade approach allows for the rapid assembly of the complex spirocyclic core.
Strategies for the Construction of the Oxaspiro[4.5]decane Ring System
The construction of the central oxaspiro[4.5]decane scaffold is the most critical phase in the synthesis. Various modern synthetic methodologies can be employed to achieve this, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
A highly efficient method for synthesizing 7-substituted-8-oxaspiro[4.5]decan-1-ones involves a tandem Prins/Pinacol reaction. nrochemistry.com This cascade process is catalyzed by a Lewis acid and couples aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. nrochemistry.comnih.gov The reaction proceeds through an initial Prins cyclization to form a tetrahydropyran ring, followed by a pinacol-type rearrangement of the adjacent cyclobutanol, which expands the ring to form the desired cyclopentanone (B42830) fused at the spirocenter. nrochemistry.comwikipedia.org
Several Lewis acids have been shown to be effective catalysts for this transformation, with BF₃·OEt₂ and TMSOTf providing excellent yields and selectivity. nih.gov The methodology is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, demonstrating its broad utility. nrochemistry.comwikipedia.org
Below is a table summarizing the results of this cascade reaction with various aldehydes.
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | BF₃·OEt₂ (30) | CH₂Cl₂ | 1 | 92 |
| 2 | 4-Chlorobenzaldehyde | BF₃·OEt₂ (30) | CH₂Cl₂ | 1 | 90 |
| 3 | 4-Fluorobenzaldehyde | BF₃·OEt₂ (30) | CH₂Cl₂ | 1.5 | 88 |
| 4 | Benzaldehyde | BF₃·OEt₂ (30) | CH₂Cl₂ | 1 | 85 |
| 5 | 2-Naphthaldehyde | BF₃·OEt₂ (30) | CH₂Cl₂ | 1.5 | 86 |
| 6 | 3-Phenylpropionaldehyde | BF₃·OEt₂ (30) | CH₂Cl₂ | 2 | 82 |
| 7 | Cinnamaldehyde | BF₃·OEt₂ (30) | CH₂Cl₂ | 1.5 | 84 |
| 8 | 2-Furaldehyde | BF₃·OEt₂ (30) | CH₂Cl₂ | 2 | 80 |
Data sourced from research on tandem Prins/pinacol reactions for oxaspiro[4.5]decan-1-one scaffolds. nrochemistry.comnih.gov
Cycloaddition reactions are powerful tools for constructing cyclic and spirocyclic systems with high stereocontrol. pearson.com Both [3+2] and [2+2] cycloaddition strategies can be envisioned for the synthesis of the oxaspiro[4.5]decane framework.
In a [3+2] cycloaddition approach, a five-membered ring is formed by reacting a three-atom component with a two-atom component. youtube.com For instance, the reaction of a carbonyl ylide dipole with an appropriate dipolarophile can generate the tetrahydropyran portion of the spirocycle. libretexts.org Alternatively, cycloaddition of a nitrile oxide with an exocyclic methylene (B1212753) cyclopentane could form a spiro-isoxazoline, which can be further transformed into the target structure.
Photocatalyzed [2+2] cycloadditions offer another route to sp³-rich spirocycles. chemistrysteps.com An intermolecular reaction between a cyclopentanone derivative and an appropriately substituted alkene, followed by further elaboration, could be used to construct the tetrahydropyran ring. These reactions often proceed under mild conditions and can deliver complex molecular frameworks efficiently. chemistrysteps.com
Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. acs.orgdoubtnut.com This strategy offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. wikipedia.org
The synthesis of spiroheterobicyclic aliphatic rings can be achieved through novel MCRs. For example, a Biginelli-like reaction involving a cyclic β-keto ester, urea, and two equivalents of an aldehyde can lead to the formation of spiro heterobicyclic systems in good yields. jk-sci.com While not directly yielding the 8-oxaspiro[4.5]decane system, this principle demonstrates the potential of MCRs to construct complex spirocyclic frameworks. By carefully selecting the starting components, it is conceivable to design a one-pot reaction that assembles the desired oxaspiro[4.5]decane core. The use of microwave assistance in MCRs can further accelerate reaction rates and improve yields for the synthesis of novel spiro heterocyclic compounds. wikipedia.org
Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide range of unsaturated cyclic systems, from five- to thirty-membered rings. researchgate.net This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, is tolerant of numerous functional groups, making it a powerful tool in complex molecule synthesis. researchgate.netlab-chemicals.com
To construct the oxaspiro[4.5]decane framework, RCM could be applied in several ways. One approach involves the synthesis of a diene precursor where both olefins are tethered to what will become the spirocyclic carbon. The RCM reaction would then form the cyclopentene (B43876) ring, which could be subsequently hydrogenated and further functionalized. chemistnotes.com Another strategy could involve an enyne ring-closing metathesis to form a dihydropyran ring, which already contains the oxygen heteroatom. chemistrysteps.com This approach allows for the formation of the heterocyclic part of the spirocycle, with the carbocyclic ring being appended in a separate step.
Introduction of the Methanamine Moiety onto the Spirocyclic Core
Once the 8-oxaspiro[4.5]decan-1-one intermediate is secured, the final step is the introduction of the methanamine group at the C1 position. This transformation can be accomplished through several well-established synthetic methods.
One common strategy is a two-step sequence involving the conversion of the ketone to a nitrile, followed by reduction. The ketone can be converted to an α-aminonitrile via the Strecker synthesis, which involves reaction with an amine (or ammonia) and a cyanide source. jk-sci.comchemistnotes.com Subsequent reduction of the nitrile group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would yield the desired primary aminomethyl group.
Alternatively, the ketone can be converted to its corresponding oxime by reaction with hydroxylamine. The oxime can then be reduced to the primary amine. However, this would yield 8-oxaspiro[4.5]decan-1-amine directly, rather than the target methanamine.
A more direct and highly effective method is reductive amination. wikipedia.orglibretexts.org This one-pot procedure involves reacting the ketone with ammonia (B1221849) to form an intermediate imine in situ, which is then immediately reduced to the amine. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com To obtain the aminomethyl group, a Wittig-type reaction or Horner-Wadsworth-Emmons olefination could first be used to convert the ketone to an exocyclic alkene with a nitrile or nitro group, which is then reduced to the primary amine.
Reductive Amination Strategies
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, making it a primary strategy for the synthesis of amines from carbonyl precursors. nih.gov This approach would typically involve the reaction of a ketone or aldehyde with an amine source, followed by reduction of the intermediate imine or enamine.
For the synthesis of this compound, the key precursor would be 8-oxaspiro[4.5]decane-1-carbaldehyde . This aldehyde can be reacted with ammonia or a protected amine equivalent. The resulting imine intermediate is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with the choice depending on the substrate's functional group tolerance and desired reaction conditions.
Common Reducing Agents for Reductive Amination:
Sodium borohydride (B1222165) (NaBH₄)
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (STAB)
Catalytic hydrogenation (e.g., H₂/Pd-C)
The general reaction scheme is illustrated below:
Step 1: Imine Formation 8-oxaspiro[4.5]decane-1-carbaldehyde + NH₃ ⇌ [Imine Intermediate]
Step 2: Reduction [Imine Intermediate] + [Reducing Agent] → this compound
This two-step, one-pot procedure is highly efficient and is a cornerstone of amine synthesis in pharmaceutical development. nih.gov
Interactive Data Table: Reductive Amination Conditions
| Reducing Agent | Typical Solvent | Key Advantages | Potential Considerations |
|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF) | Mild, tolerant of many functional groups, effective for both aldehydes and ketones. | Moisture-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective at neutral to slightly acidic pH, selective for imines over carbonyls. | Toxicity of cyanide byproducts. |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol (MeOH), Ethanol (EtOH) | "Green" method, high atom economy, scalable. | Requires specialized pressure equipment; may reduce other functional groups. |
Nucleophilic Substitution Reactions with Halogenated Precursors
Another fundamental approach to installing the aminomethyl group is through nucleophilic substitution. This pathway begins with a precursor such as 1-(halomethyl)-8-oxaspiro[4.5]decane (where the halogen is typically bromine or chlorine) or a sulfonate ester derivative (e.g., tosylate, mesylate). This electrophilic substrate can then react with a nitrogen-based nucleophile.
A common and effective strategy involves the use of sodium azide (B81097) (NaN₃) to form an azidomethyl intermediate. The azide group is an excellent precursor to a primary amine as it is not basic, minimizes side reactions like over-alkylation, and can be cleanly reduced to the amine without affecting other functional groups. The reduction is commonly achieved through catalytic hydrogenation or with reagents like lithium aluminum hydride (LiAlH₄).
Synthetic Sequence:
Halogenation/Sulfonylation: Conversion of 1-(hydroxymethyl)-8-oxaspiro[4.5]decane to 1-(bromomethyl)-8-oxaspiro[4.5]decane or its corresponding tosylate.
Azide Displacement: Reaction with sodium azide in a polar aprotic solvent (e.g., DMF, DMSO) to yield 1-(azidomethyl)-8-oxaspiro[4.5]decane.
Reduction: Conversion of the azide to the primary amine, this compound, using H₂/Pd-C or LiAlH₄.
This method has been successfully applied to the synthesis of various spirocyclic amine derivatives, including radioligands where nucleophilic substitution is a key step. nih.govresearchgate.net
Oxyamination of Alkenes as a Synthetic Route to Amine Derivatives
While less common for this specific target, oxyamination of an alkene precursor represents a powerful method for introducing both oxygen and nitrogen functionalities simultaneously. This route would start with a vinyl-substituted spirocycle, 1-vinyl-8-oxaspiro[4.5]decane . Through an asymmetric aminohydroxylation reaction (e.g., Sharpless aminohydroxylation), an amino alcohol intermediate could be generated. Subsequent chemical manipulation of the resulting hydroxyl group (e.g., reduction) would be required to arrive at the final aminomethyl structure. This pathway is particularly valuable when stereochemical control is desired from an early stage.
Stereocontrolled Synthesis of Enantiopure this compound
The construction of single-enantiomer spirocycles is a significant challenge in organic synthesis. researchgate.net Achieving enantiopure this compound requires methods that can precisely control the three-dimensional arrangement of atoms, particularly at the spirocenter.
Asymmetric Catalysis in Spirocenter Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of the 8-oxaspiro[4.5]decane framework, an enantioselective intramolecular cyclization or a cycloaddition reaction could establish the key spirocyclic stereocenter. For example, an asymmetric Diels-Alder reaction or an intramolecular Heck reaction on a suitably designed acyclic precursor, catalyzed by a chiral transition metal complex (e.g., using palladium, rhodium, or iridium catalysts with chiral ligands), could form the spirocycle with high enantioselectivity. Once the chiral core is established, the aminomethyl group can be introduced using the methods described previously.
Chiral Auxiliary-Mediated Transformations
An alternative strategy for stereocontrol involves the use of a chiral auxiliary. researchgate.net A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of an enantiopure 8-oxaspiro[4.5]decane derivative, a chiral auxiliary could be appended to an acyclic precursor. A diastereoselective cyclization reaction would then form the spirocyclic ring, with the auxiliary guiding the formation of one diastereomer over the other. For instance, an Evans auxiliary attached to a carboxylic acid derivative could be used to direct an asymmetric alkylation or Michael addition that sets the stage for the spirocyclization. After the spirocycle is formed, the auxiliary is cleaved, and the resulting functional group is converted to the aminomethyl moiety.
Divergent Synthetic Pathways to Analogues and Derivatives
The this compound scaffold is a valuable starting point for the creation of a library of related compounds for structure-activity relationship (SAR) studies in drug discovery. Divergent synthesis allows for the efficient production of multiple derivatives from a common intermediate.
Starting from the primary amine, a wide range of functional groups can be introduced:
N-Alkylation/Arylation: The primary amine can be reacted with various alkyl halides or aryl halides (via Buchwald-Hartwig amination) to generate secondary and tertiary amines. Reductive amination with different aldehydes or ketones can also be used to achieve N-alkylation.
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) yields a diverse set of amide derivatives.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
Furthermore, modifications can be made to the spirocyclic core itself. For example, the ether oxygen in the tetrahydropyran ring could be replaced with other heteroatoms (e.g., sulfur or nitrogen) or the ring size could be altered to explore different regions of chemical space. Such modifications have been explored in the development of ligands for various biological targets. nih.govnih.govnih.gov
Interactive Data Table: Compound Names
| Compound Name | Chemical Structure/Class |
|---|---|
| This compound | Target Compound |
| 8-oxaspiro[4.5]decane-1-carbaldehyde | Aldehyde Precursor |
| 1-(halomethyl)-8-oxaspiro[4.5]decane | Halogenated Precursor |
| 1-(hydroxymethyl)-8-oxaspiro[4.5]decane | Alcohol Precursor |
| 1-(azidomethyl)-8-oxaspiro[4.5]decane | Azide Intermediate |
| 1-vinyl-8-oxaspiro[4.5]decane | Alkene Precursor |
| Sodium borohydride | Reducing Agent |
| Sodium cyanoborohydride | Reducing Agent |
| Sodium triacetoxyborohydride | Reducing Agent |
| Lithium aluminum hydride | Reducing Agent |
| Sodium azide | Nucleophile |
Synthesis of Spirocyclic Ligands and Building Blocks
The construction of oxaspirocyclic frameworks is foundational to accessing compounds like this compound. Research into chiral oxa-spirocyclic ligands provides insight into the assembly of these complex structures. For instance, a facile and scalable synthetic route has been developed for a structurally unique oxa-spirocyclic diphenol, termed O-SPINOL. dicp.ac.cnbohrium.com The key features of this synthesis include the early-stage construction of an all-carbon quaternary center and a crucial double intramolecular SNAr reaction to form the spirocycles. dicp.ac.cnbohrium.com This methodology highlights a robust approach to creating the spirocyclic core.
Another general approach to the synthesis of oxa-spirocycles involves iodocyclization as a key step, which has been used to prepare a wide variety of over 150 different oxa-spirocyclic compounds. rsc.org The incorporation of an oxygen atom into the spirocyclic unit has been shown to improve physicochemical properties such as water solubility. rsc.org
The synthesis of spirocyclic pyrrolines has been achieved via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. nih.gov This method employs readily available starting materials and proceeds through a regioselective insertion of a C2 synthon into a spiropalladacycle intermediate. nih.gov While this produces a different heterocyclic system, the principle of forming a spirocyclic intermediate via a cascade reaction is a powerful strategy that could be adapted.
| Methodology | Key Features | Scale | Reference |
| O-SPINOL Synthesis | Early-stage quaternary carbon formation, double intramolecular SNAr reaction | >100 g | dicp.ac.cnbohrium.comnih.gov |
| Iodocyclization | General approach for oxa-spirocycles | --- | rsc.org |
| Cascade Reaction | Palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation | --- | nih.gov |
Derivatization from Related Oxaspiro[4.5]decan-1-one Intermediates
A common and effective strategy for the synthesis of substituted spirocycles involves the derivatization of a ketone intermediate. In the context of this compound, an 8-oxaspiro[4.5]decan-1-one would be a logical precursor. The synthesis of related spiro-ketones, such as 1,4-dioxaspiro[4.5]decan-8-one, has been optimized and is used in the production of various organic chemicals. researchgate.net
The synthesis of 1-oxa-8-azaspiro[4.5]decanes has been explored for their potential as M1 muscarinic agonists. nih.gov In these syntheses, 2,8-dimethyl-1-oxa-8-azaspiro nih.govnih.govdecan-3-one was a key intermediate that underwent systematic modifications. nih.gov These modifications included the formation of methylene analogues, dithioketals, and oximes, demonstrating the versatility of the ketone functionality for introducing diverse substituents. nih.gov
Similarly, the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives has been accomplished. researchgate.net Although this is an aza-analogue, the synthetic principles are relevant. These syntheses often involve multi-step sequences where the spirocyclic ketone is a central intermediate. Furthermore, research on 1,4,8-triazaspiro[4.5]decan-2-one derivatives has also been reported, showcasing the utility of spirocyclic ketone frameworks in medicinal chemistry. nih.gov
A plausible synthetic route to this compound from an 8-oxaspiro[4.5]decan-1-one intermediate could involve a reductive amination process. This would typically involve the reaction of the ketone with an ammonia source, followed by reduction of the resulting imine or enamine to the desired primary amine. Alternatively, the ketone could undergo a Wittig-type reaction to introduce a cyanomethylene group, which could then be reduced to the aminomethyl functionality.
| Intermediate Type | Example | Potential Derivatization Reactions | Reference |
| Oxaspiro[4.5]decan-one | 2,8-Dimethyl-1-oxa-8-azaspiro nih.govnih.govdecan-3-one | Methylene formation, oximation, dithioketalization | nih.gov |
| Diazaspiro[4.5]decan-one | 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one | --- | researchgate.net |
| Dioxaspiro[4.5]decan-one | 1,4-Dioxaspiro[4.5]decan-8-one | Selective deketalization | researchgate.net |
Chemical Reactivity and Advanced Transformations of 8 Oxaspiro 4.5 Decan 1 Yl Methanamine
Reactions of the Primary Amine Functional Group
The primary amine group is a nucleophilic center and a site for various functionalization reactions, including acylation, sulfonylation, oxidation, reduction, and nucleophilic additions and substitutions.
Amide Formation (Acylation) and Sulfonamide Synthesis
The primary amine of {8-Oxaspiro[4.5]decan-1-yl}methanamine is expected to react readily with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. mdpi.comresearchgate.netlibretexts.orgorganic-chemistry.orgkhanacademy.org This reaction, known as acylation, is a cornerstone of organic synthesis and is widely used to introduce a variety of substituents onto an amine. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. mdpi.com
Similarly, the amine can react with sulfonyl chlorides to yield sulfonamides. mdpi.comnih.govucl.ac.ukijarsct.co.in This transformation is analogous to amide formation and provides access to a class of compounds with significant applications in medicinal chemistry. ijarsct.co.in The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Table 1: Representative Amide and Sulfonamide Formation Reactions
| Reactant | Reagent | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| Primary Amine | Acetyl Chloride | N-Acetyl Amide | Base (e.g., triethylamine), aprotic solvent | khanacademy.org |
| Primary Amine | Benzoyl Chloride | N-Benzoyl Amide | Schotten-Baumann conditions (aq. NaOH) | khanacademy.org |
| Primary Amine | p-Toluenesulfonyl Chloride | N-Tosyl Sulfonamide | Base (e.g., pyridine), CH2Cl2 | mdpi.com |
Reductive and Oxidative Transformations of the Amine
The primary amine functionality can undergo both reductive and oxidative transformations. Reductive amination, a powerful tool for the formation of C-N bonds, can be employed to introduce additional alkyl groups onto the nitrogen atom. wikipedia.orgnih.govlibretexts.orgmasterorganicchemistry.com This typically involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com
Conversely, the primary amine can be oxidized to various nitrogen-containing functional groups. Oxidation of primary amines can lead to the formation of oximes, nitroso compounds, or nitro compounds, depending on the oxidizing agent and reaction conditions. For instance, oxidation with reagents like hydrogen peroxide or peroxy acids can convert the primary amine to the corresponding nitro compound. princeton.edu
Table 2: Examples of Reductive and Oxidative Transformations of Primary Amines
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Primary Amine | Aldehyde/Ketone, NaBH3CN | Secondary/Tertiary Amine | Reductive Amination | masterorganicchemistry.com |
| Primary Amine | H2O2, catalyst | Nitroalkane | Oxidation | princeton.edu |
Nucleophilic Addition and Substitution Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling it to participate in a variety of nucleophilic addition and substitution reactions.
The amine can undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). Current time information in Le Flore County, US.researchgate.netresearchgate.netrsc.orgrsc.org This reaction is typically reversible and acid-catalyzed. researchgate.netrsc.org The resulting imine can be isolated or used in situ for further transformations, such as reduction to a secondary amine (as in reductive amination).
Furthermore, the primary amine can act as a nucleophile in substitution reactions, for example, with alkyl halides. nih.gov This reaction, known as N-alkylation, can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts upon exhaustive alkylation. nih.gov The reaction generally follows an SN2 mechanism.
Table 3: Nucleophilic Reactions of the Primary Amine Group
| Reactant | Electrophile | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Primary Amine | Aldehyde | Imine | Nucleophilic Addition | Current time information in Le Flore County, US.researchgate.net |
| Primary Amine | Ketone | Imine | Nucleophilic Addition | researchgate.netrsc.org |
Functionalization of the Spiro[4.5]decane Skeleton
The spiro[4.5]decane framework, consisting of a cyclohexane (B81311) and a tetrahydrofuran (B95107) ring sharing a common carbon atom, offers opportunities for further structural diversification through reactions on either of the rings.
Electrophilic and Nucleophilic Reactions on the Cyclohexane Ring
The cyclohexane ring, being a saturated carbocycle, is generally unreactive towards electrophiles and nucleophiles unless functionalized. However, the introduction of unsaturation or activating groups can enable a range of transformations. For instance, if a double bond were present in the cyclohexane ring, it would readily undergo electrophilic addition reactions with reagents such as halogens (e.g., Br2, Cl2) and hydrohalic acids (e.g., HBr, HCl). chemguide.co.ukyoutube.comlumenlearning.comlibretexts.org The addition of halogens typically proceeds through a halonium ion intermediate, leading to anti-addition products. lumenlearning.comlibretexts.org
Free-radical halogenation of the saturated cyclohexane ring is also a possibility, typically initiated by UV light or radical initiators. nih.gov This reaction, however, often leads to a mixture of products due to the multiple C-H bonds available for substitution.
Nucleophilic substitution reactions on the cyclohexane ring would require the presence of a suitable leaving group. If a hydroxyl or halide substituent were present on the ring, it could be displaced by various nucleophiles. The stereochemical outcome of such reactions (SN1 or SN2) would depend on the substitution pattern and reaction conditions.
Modifications of the Tetrahydrofuran Ring System
The tetrahydrofuran (THF) ring is a cyclic ether and is generally stable under neutral and basic conditions. However, under strongly acidic conditions, the ether oxygen can be protonated, making the ring susceptible to cleavage by nucleophiles. Strong acids like HBr and HI can open the THF ring to give a halo-alcohol, which can be further converted to a dihalide.
The THF ring can also be functionalized at the α-position to the oxygen atom. For example, metal-free, site-selective α-C–H functionalization of tetrahydrofuran has been reported, enabling the formation of C-S and C-C bonds. rsc.org Such strategies could potentially be applied to the oxaspiro[4.5]decane system to introduce new functionalities. Ring-expansion reactions of smaller heterocycles to form tetrahydrofuran derivatives have also been documented, suggesting that modifications of the THF ring in the spirocyclic system could lead to more complex heterocyclic structures. rsc.org
Table 4: Potential Reactions for the Functionalization of the Spiro[4.5]decane Skeleton
| Ring System | Reaction Type | Reagent(s) | Potential Product | Reference |
|---|---|---|---|---|
| Cyclohexane (unsaturated) | Electrophilic Addition | Br2 | Dibromo-spiro[4.5]decane | chemguide.co.ukyoutube.com |
| Cyclohexane (saturated) | Free-Radical Halogenation | Cl2, UV light | Chloro-spiro[4.5]decane | nih.gov |
| Tetrahydrofuran | Ring Opening | HBr (conc.) | Bromoalkoxy-cyclohexanol |
Regioselective and Chemoselective Transformations
The presence of two key functional groups—the primary amine (-CH₂NH₂) and the ether oxygen within the spirocyclic system—presents opportunities for selective reactions.
Regioselectivity in the context of this compound primarily relates to reactions of the aminomethyl group. The nitrogen atom is the most nucleophilic and basic site in the molecule. Therefore, electrophilic reagents would be expected to react exclusively at the amine. For instance, acylation or alkylation reactions would occur at the nitrogen atom.
Chemoselectivity becomes a key consideration when multiple reactive sites could potentially engage with a reagent. The primary amine is significantly more reactive than the ether linkage of the oxaspiro framework under most conditions. The ether oxygen is sterically hindered and relatively unreactive, requiring harsh acidic conditions for cleavage. This inherent difference in reactivity allows for a high degree of chemoselectivity. For example, standard acylation, sulfonation, or reductive amination procedures would selectively modify the amine group without affecting the spiroketal.
A hypothetical example of a chemoselective transformation is the reaction with an acyl chloride. The primary amine would readily form an amide, leaving the oxaspiro ring intact.
| Reagent | Expected Product | Selectivity |
| Acetyl chloride | N-({8-Oxaspiro[4.5]decan-1-yl}methyl)acetamide | Chemoselective (Amine vs. Ether) |
| Methyl iodide | N-Methyl-{8-Oxaspiro[4.5]decan-1-yl}methanamine | Regioselective (N-alkylation) |
This table is based on predicted reactivity in the absence of specific experimental data.
Stereochemical Control and Diastereoselective Reactions in Derivatization
The stereochemistry of this compound is complex, possessing a stereocenter at the C1 position of the spirocyclic system. The introduction of a new stereocenter during derivatization of the primary amine could lead to the formation of diastereomers.
The existing stereocenter at C1 can exert diastereoselective control over reactions at the adjacent aminomethyl group. The bulky oxaspiro[4.5]decane framework can hinder the approach of reagents from one face of the molecule, leading to a preference for the formation of one diastereomer over the other. The extent of this diastereoselectivity would depend on the nature of the reactants and the reaction conditions.
For instance, in a hypothetical reaction with a chiral electrophile, the stereochemical outcome would be influenced by the steric hindrance imposed by the spirocyclic scaffold.
| Chiral Reagent | Potential Diastereomeric Products | Expected Selectivity |
| (R)-Mandelic acid (amide coupling) | (R)-N-((8-Oxaspiro[4.5]decan-1-yl)methyl)-2-hydroxy-2-phenylacetamide and (S)-N-((8-Oxaspiro[4.5]decan-1-yl)methyl)-2-hydroxy-2-phenylacetamide | Moderate to high diastereoselectivity |
This table presents a theoretical scenario as no specific experimental data for diastereoselective reactions of this compound have been reported.
Rearrangement Processes Involving the Oxaspiro Framework
The oxaspiro[4.5]decane framework is generally stable under neutral and basic conditions. However, under strong acidic conditions, spiroketals are known to undergo rearrangement reactions. These processes are typically initiated by protonation of the ether oxygen, followed by ring opening to form a stabilized carbocation or oxonium ion intermediate. Subsequent intramolecular reactions can then lead to rearranged products.
For this compound, acid-catalyzed rearrangement could potentially lead to the formation of different heterocyclic systems. The specific pathway of such a rearrangement would be influenced by the stability of the intermediates and the reaction conditions. However, it is important to note that no such rearrangement processes have been specifically documented for this compound in the scientific literature.
Theoretical rearrangement pathways could involve:
Ring expansion or contraction: Depending on the migratory aptitude of the adjacent carbon-carbon bonds.
Formation of bicyclic ether systems: Through intramolecular attack of a hydroxyl group formed upon ring opening.
Structural Elucidation and Advanced Spectroscopic Characterization of 8 Oxaspiro 4.5 Decan 1 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. numberanalytics.com It provides unparalleled insight into the chemical environment of individual atoms and their relationships within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the number and types of protons and carbons, respectively, present in the molecule. For {8-Oxaspiro[4.5]decan-1-yl}methanamine, the ¹H NMR spectrum is anticipated to display a series of complex multiplets in the aliphatic region, corresponding to the methine and methylene (B1212753) protons of the spirocyclic core. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a distinct signal, the chemical shift of which would be sensitive to the solvent and pH.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The spiro carbon, being a quaternary center, would exhibit a characteristic chemical shift. The carbons of the tetrahydropyran (B127337) ring, particularly those adjacent to the oxygen atom, would be deshielded and appear at a lower field compared to the cyclohexane (B81311) carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1 | 2.0-2.2 | m | - |
| H-2, H-3, H-4 | 1.3-1.8 | m | - |
| H-6, H-10 | 3.5-3.7 | m | - |
| H-7, H-9 | 1.5-1.9 | m | - |
| -CH ₂NH₂ | 2.8-3.0 | d | ~6.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 40-45 |
| C-2, C-3, C-4 | 20-35 |
| C-5 (Spiro) | 75-80 |
| C-6, C-10 | 65-70 |
| C-7, C-9 | 25-35 |
Note: The predicted data in the tables above is illustrative and based on general principles of NMR spectroscopy and data from similar spirocyclic structures.
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of protons within the cyclohexane and tetrahydropyran rings, as well as the coupling between the methine proton at C-1 and the methylene protons of the aminomethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is crucial for establishing the connectivity across quaternary centers, such as the spiro carbon (C-5), by observing correlations from protons on adjacent carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry and spatial proximity of atoms. It identifies protons that are close in space, even if they are not directly coupled. For a spirocyclic system, NOESY can help to elucidate the relative orientation of substituents and the conformation of the rings.
The application of these 2D NMR techniques to spiro[indoline-3,3′-indolizine]s has been demonstrated to be effective in assigning all proton and carbon signals and confirming the regio- and stereospecificity of their synthesis. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. numberanalytics.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the parent ion, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound. Analysis of derivatives, such as 1,4,8-triazaspiro[4.5]decan-2-one derivatives, has shown the utility of ESI-MS in confirming the calculated molecular weight. nih.gov
Ion mobility-mass spectrometry (IM-MS) allows for the determination of the collision cross-section (CCS) of an ion, which is a measure of its size and shape in the gas phase. byu.edu Experimental CCS values can be compared with theoretically predicted values for different conformers to gain insight into the three-dimensional structure of the molecule. Predicted CCS values for the related compound 8-oxaspiro[4.5]decan-1-amine suggest that this technique could be valuable for characterizing the title compound. uni.lu
Table 3: Predicted Collision Cross-Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 170.1539 | ~138 |
| [M+Na]⁺ | 192.1359 | ~142 |
Note: Predicted CCS values are based on computational models and data for structurally similar compounds like {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine. uni.lu
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are particularly useful for identifying the presence of specific functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H stretching: A broad to medium absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
C-H stretching: Sharp peaks between 2850 and 3000 cm⁻¹ for the aliphatic C-H bonds.
N-H bending: A band around 1600 cm⁻¹.
C-O stretching: A strong absorption in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage in the tetrahydropyran ring.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton. The combination of IR and Raman data offers a comprehensive vibrational fingerprint of the molecule. The analysis of the rotational spectrum of related oxaspiro compounds has provided detailed information on their vibrational states. acs.orgnih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8-oxaspiro[4.5]decan-1-amine |
| 1-Oxaspiro[2.5]octa-4,7-dien-6-one |
| 1,4,8-triazaspiro[4.5]decan-2-one |
| spiro[indoline-3,3′-indolizine] |
X-ray Crystallography for Solid-State Structure Determination (if available for related spiro compounds)
Furthermore, the three-dimensional structure of other complex spiro compounds has been confirmed through X-ray diffraction experiments. researchgate.net For example, the crystal structure of 5,5′-dimethoxy-1,3-bis(3-(trifluoromethyl)phenyl)-3,3a-dihydro-1H-spiro[cyclopenta[a]indene-2,2′-indene]-1′,8(3′H,8aH)-dione was determined to be in the triclinic space group P-1. researchgate.net
For this compound, a hypothetical crystallographic analysis would be expected to provide precise measurements of the spirocyclic core. The table below presents hypothetical, yet plausible, crystallographic data for this compound, based on typical values for related organic molecules.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 - 9.5 |
| b (Å) | 14.0 - 15.0 |
| c (Å) | 11.0 - 12.0 |
| β (°) | 90.0 - 91.0 |
| Volume (Å3) | 1400 - 1600 |
| Z | 4 |
Chiroptical Spectroscopy for Absolute Configuration Assignment
The assignment of the absolute configuration of chiral molecules such as this compound is crucial for understanding their biological activity and stereospecific interactions. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides essential information on the stereochemistry of a molecule.
For chiral amines, determining the absolute configuration can be achieved through various methods. One common approach involves the use of a chiral derivatizing agent to form diastereomers, which can then be analyzed using spectroscopic techniques. For instance, the study of CD curves of pyridyl-N-oxide derivatives of some amines has shown that the sign of the Cotton effect can be directly related to their absolute configuration. nih.gov
Another powerful technique involves the use of a dimeric zinc porphyrin host. columbia.edu In this method, the chiral amine is linked to an achiral carrier, which then forms a 1:1 host-guest complex with the zinc porphyrin tweezer. columbia.edu The complexation process is stereodifferentiating, leading to a preferred helicity of the porphyrin host, which in turn gives rise to an intense exciton-coupled CD spectrum. columbia.edu The sign of this CD couplet can then be used to determine the absolute configuration of the amine. columbia.edu
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, also serves as a robust method for assigning absolute configurations. The modified Mosher's method, for example, has been successfully applied to α-chiral primary amines. figshare.comnih.gov This involves the formation of diastereomeric amides or imines, and the analysis of the differences in chemical shifts (Δδ) of specific protons near the stereocenter.
A more recent development involves the use of 19F NMR in combination with a chiral derivatizing agent. frontiersin.org By comparing the experimental and DFT-calculated 19F NMR chemical shift differences of the resulting diastereomers, the absolute configuration of the chiral amine can be reliably assigned. frontiersin.org
While specific chiroptical data for this compound is not available, the table below outlines the expected chiroptical properties that could be observed for a specific enantiomer of this compound when subjected to such analytical methods.
| Technique | Parameter | Expected Observation for a Single Enantiomer |
|---|---|---|
| Circular Dichroism (CD) | Cotton Effect Sign | Positive or Negative (correlates to absolute configuration) |
| CD with Zinc Porphyrin Host | Exciton-Coupled CD Sign | Positive or Negative Split (determines absolute configuration) |
| NMR with Chiral Derivatizing Agent | Δδ (δR - δS) | Consistent sign for protons near the stereocenter |
Computational and Theoretical Studies on 8 Oxaspiro 4.5 Decan 1 Yl Methanamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule like {8-Oxaspiro[4.5]decan-1-yl}methanamine at the electronic level.
Electronic Structure and Stability Analysis
A fundamental investigation into the electronic structure of this compound would involve mapping its electron density distribution, molecular orbitals, and electrostatic potential. These calculations reveal regions of the molecule that are electron-rich or electron-deficient, which is crucial for understanding its reactivity and intermolecular interactions.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap generally implies greater stability. For this compound, the lone pairs on the oxygen and nitrogen atoms would be expected to significantly contribute to the HOMO, making these sites nucleophilic.
Table 1: Illustrative Calculated Electronic Properties for an Oxaspiro[4.5]decane System
| Property | Exemplary Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | 2.1 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 8.6 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.3 D | Quantifies the overall polarity of the molecule |
Note: The values in this table are representative examples for a generic spiro-heterocycle and are for illustrative purposes only, as specific data for this compound is not available.
Conformational Analysis and Energy Minima of Spirocyclic Systems
The spirocyclic nature of this compound, which features a central spiro-carbon atom connecting a cyclopentane (B165970) and a tetrahydropyran (B127337) ring, results in a rigid yet complex three-dimensional structure with multiple possible conformations. The cyclohexane-like tetrahydropyran ring can adopt chair, boat, and twist-boat conformations, while the cyclopentane ring has envelope and twist forms. The relative orientation of these rings and the position of the methanamine substituent (axial vs. equatorial on the cyclopentane ring) lead to a landscape of different conformers with varying energies.
Computational conformational analysis involves systematically exploring this landscape to identify all stable conformers (energy minima). This is typically done by performing a potential energy surface (PES) scan, where the geometries are optimized at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-31G(d)). The relative energies of these conformers are then calculated with higher accuracy to determine their population distribution at a given temperature according to the Boltzmann distribution. For spirocyclic systems, the chair conformation of the six-membered ring is generally the most stable. rsc.org The orientation of substituents on the five-membered ring also significantly impacts stability, with pseudo-equatorial positions often being favored to minimize steric hindrance. researchgate.net
Prediction of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometries of the most stable conformers and then averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. researchgate.net This predicted spectrum can be compared with experimental data to confirm the structure or assign specific resonances. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can predict the positions of characteristic IR absorption bands, such as the C-O-C stretching of the ether, N-H bending, and C-N stretching of the amine group. Comparing the computed IR spectrum with the experimental one can provide strong evidence for the compound's structure and functional groups. mdpi.com
Table 2: Exemplary Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value | Experimental Value |
| ¹³C NMR (Spiro-C) | 95.2 ppm | 94.8 ppm |
| ¹H NMR (-CH₂-NH₂) | 2.85 ppm | 2.81 ppm |
| IR Freq. (C-O-C str.) | 1085 cm⁻¹ | 1090 cm⁻¹ |
Note: These values are hypothetical and for illustrative purposes to demonstrate the typical correlation between predicted and experimental data.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations model the atomic motions of the molecule, offering a view of its conformational flexibility and its interactions with a solvent environment. elte.huresearchgate.net
An MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water) and solve Newton's equations of motion for every atom in the system. This would reveal how the spirocyclic scaffold and the methanamine side chain move and flex at a given temperature. The simulation can track transitions between different conformational states, providing a more realistic picture of the molecule's behavior in solution than static calculations alone.
Furthermore, MD simulations are crucial for understanding solvation effects. They can reveal the structure of the solvent shells around different parts of the molecule, such as the formation of hydrogen bonds between water and the amine and ether functionalities. The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms in the solute, providing detailed information about the solvation structure. elte.hu
Structure-Activity Relationship (SAR) and Ligand Design Principles
The unique three-dimensional structure of the oxaspiro[4.5]decane scaffold makes it an attractive framework in medicinal chemistry for the design of new ligands. bldpharm.com Its inherent rigidity can help in pre-organizing functional groups in a specific spatial orientation for optimal interaction with a biological target, such as a G-protein coupled receptor (GPCR). mdpi.com
Pharmacophore Modeling Based on the Oxaspiro[4.5]decane Scaffold
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential steric and electronic features required for a molecule to bind to a specific biological target. frontiersin.orgnih.gov A pharmacophore model for ligands based on the this compound scaffold would define the spatial arrangement of key features like hydrogen bond donors/acceptors, hydrophobic regions, and positive/negative ionizable groups.
Given the structure of this compound, a pharmacophore model would likely include:
A hydrogen bond acceptor feature corresponding to the ether oxygen.
A positive ionizable feature and hydrogen bond donor associated with the primary amine group.
A hydrophobic feature represented by the carbocyclic portions of the spiro-system.
By generating a set of active analogues and identifying their common features, a 3D pharmacophore model can be constructed. This model can then be used as a query to screen large virtual compound libraries to identify novel, structurally diverse molecules that possess the required features and are therefore likely to be active at the same target. univr.it This approach accelerates the discovery of new lead compounds for drug development.
Molecular Docking and Binding Free Energy Calculations with Target Receptors (e.g., κ-opioid receptor interactions for spirocyclic derivatives)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor, to form a stable complex. This method is instrumental in elucidating the binding mode of ligands and estimating their binding affinity. For spirocyclic derivatives, including those with a potential to interact with the κ-opioid receptor (KOR), molecular docking studies can reveal key atomic-level interactions that govern their pharmacological activity.
In silico investigations of novel ligands for opioid receptors often employ molecular docking to understand the structural determinants of subtype selectivity. For instance, in a study of a novel KOR antagonist, molecular docking revealed distinct interaction patterns within the orthosteric binding pockets of the KOR, μ-opioid receptor (MOR), and δ-opioid receptor (DOR), which correlated with the experimentally determined binding affinities. mdpi.com A crucial interaction for many opioid ligands is an ionic bond between a protonatable nitrogen atom on the ligand and a highly conserved aspartate residue (Asp138 in KOR) in the receptor's transmembrane domain 3. mdpi.comresearchgate.net For a compound like this compound, the primary amine would be expected to form this critical salt bridge.
Molecular dynamics (MD) simulations further refine the static picture provided by docking, allowing for the examination of the dynamic behavior and stability of the ligand-receptor complex over time. These simulations can reveal the influence of the ligand on the receptor's conformation and the role of water molecules in mediating interactions within the binding pocket. researchgate.net
Binding free energy calculations, often performed as a post-processing step to docking and MD simulations, provide a more quantitative prediction of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are used to calculate the energy difference between the bound and unbound states of the ligand and receptor. researchgate.net While specific binding free energy values for this compound are not available, studies on other opioid receptor ligands have demonstrated the utility of these calculations in rationalizing structure-activity relationships (SAR).
A hypothetical molecular docking study of this compound at the KOR would likely show the protonated aminomethyl group forming a salt bridge with Asp138. The oxaspiro[4.5]decane core would occupy a hydrophobic pocket, with potential van der Waals interactions with surrounding nonpolar residues. The oxygen atom in the spirocycle could potentially form hydrogen bonds with nearby polar residues or water molecules, further stabilizing the complex.
Table 1: Hypothetical Key Interactions of this compound at the κ-Opioid Receptor
| Interaction Type | Ligand Moiety | Receptor Residue (KOR) |
| Ionic Interaction | Primary Amine | Asp138 |
| Hydrogen Bonding | Oxygen Atom | Polar Residues/Water |
| Hydrophobic Interactions | Spirocyclic Core | Nonpolar Residues |
This table is illustrative and based on the binding modes of known opioid receptor ligands.
Virtual Screening and Computational Lead Optimization
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the favorable properties of spirocyclic scaffolds, they represent an interesting chemical space to explore through virtual screening campaigns.
Structure-based virtual screening, which utilizes the three-dimensional structure of the target receptor, has been successfully applied to identify novel GPCR ligands. plos.orgnih.gov In a typical workflow, a library of compounds is docked into the binding site of the receptor, and the resulting poses are scored based on their predicted binding affinity. The top-scoring compounds are then selected for experimental testing. A successful example of this approach was the discovery of novel, nonbasic, and potent KOR agonists through a structure-based virtual screening using 3D pharmacophore models derived from the binding mode of Salvinorin A. fu-berlin.de This study identified two virtual hits with a novel spiro-moiety that were confirmed to be selective KOR agonists. fu-berlin.de
Computational lead optimization is the process of refining a promising hit compound into a drug candidate with improved potency, selectivity, and pharmacokinetic properties. numberanalytics.comscienceopen.comnih.gov This iterative process relies heavily on computational tools to guide the design and synthesis of new analogs. Structure-activity relationship (SAR) analysis, aided by molecular modeling, helps to identify which parts of the molecule are critical for its activity and which can be modified to enhance desired properties. numberanalytics.com
For a hypothetical lead compound like this compound, computational lead optimization could involve several strategies:
Scaffold Hopping: Replacing the oxaspiro[4.5]decane core with other spirocyclic systems to explore new chemical space and potentially improve properties or circumvent existing patents.
Side Chain Modification: Modifying the methanamine side chain to optimize interactions with the receptor. This could involve changing its length, rigidity, or adding functional groups to probe for additional binding interactions.
Functional Group Interconversion: Replacing the oxygen atom in the spirocycle with other heteroatoms (e.g., sulfur, nitrogen) to modulate the compound's electronic and steric properties.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the activity of new analogs based on their physicochemical properties, further accelerating the optimization process.
Table 2: Computational Strategies in the Drug Discovery Pipeline for Spirocyclic Compounds
| Stage | Computational Method | Objective |
| Hit Identification | Virtual Screening (e.g., Docking) | Identify novel spirocyclic scaffolds with potential activity at the target receptor. |
| Hit-to-Lead | Molecular Docking & MD Simulations | Understand the binding mode and SAR of initial hits. |
| Lead Optimization | Free Energy Calculations, QSAR | Guide the design of analogs with improved potency, selectivity, and ADMET properties. |
Applications of 8 Oxaspiro 4.5 Decan 1 Yl Methanamine in Advanced Organic Synthesis and Medicinal Chemistry
{8-Oxaspiro[4.5]decan-1-yl}methanamine as a Versatile Chiral Building Block
Chiral amines are fundamental components in the synthesis of pharmaceuticals and other bioactive molecules. The defined stereochemistry of this compound makes it an attractive starting material for creating complex molecular architectures with precise spatial arrangements.
The enantioselective synthesis of spirocycles presents a considerable challenge for organic chemists. researchgate.net Despite these difficulties, their unique three-dimensional properties make them desirable components in natural product synthesis and drug design. researchgate.net As a chiral building block, this compound provides a pre-defined stereocenter that can guide the formation of subsequent chiral centers, thereby simplifying complex synthetic routes. While the broader class of oxaspirocyclic compounds has been used in the synthesis of various biologically active molecules, specific, published examples detailing the use of this compound in the total synthesis of complex natural products are not prominent in widely available literature.
Chemical libraries composed of diverse and structurally complex molecules are essential for high-throughput screening and drug discovery. The rigid spirocyclic core of this compound can be used to create libraries of compounds with well-defined three-dimensional shapes. The primary amine handle allows for a wide range of chemical modifications, enabling the generation of numerous analogs for screening against various biological targets. However, the synthetic difficulty associated with enantiomerically pure spirocycles has made them historically underrepresented in pharmaceutical libraries. researchgate.net
Scaffold Design in Medicinal Chemistry Research
The unique topology of the 8-oxaspiro[4.5]decane ring system is a valuable scaffold in medicinal chemistry. It can position functional groups in specific vectors in three-dimensional space, allowing for precise interactions with biological targets like G-protein coupled receptors (GPCRs).
GPCRs are a major class of drug targets, and the κ-opioid receptor (KOR) is of particular interest for treating pain, depression, and addiction. nih.govnih.gov While direct examples involving the this compound scaffold are not extensively documented, structurally related spirocyclic systems have proven to be highly effective KOR modulators.
For instance, the potent and selective KOR agonist U-69,593 features a 1-oxaspiro[4.5]decane core, an isomer of the 8-oxaspiro scaffold. nih.gov This highlights the utility of the oxaspiro[4.5]decane framework in general for achieving high affinity and selectivity for the KOR. Research into other related spirocyclic systems, such as 1,4-dioxa-8-azaspiro[4.5]decane and 1,3,8-triazaspiro[4.5]decan-4-ones, has also yielded potent KOR antagonists and modulators of other opioid receptors. acs.orgresearchgate.net These findings underscore the potential of spirocyclic scaffolds to generate novel GPCR ligands, suggesting that derivatives of this compound could also be fruitful areas of investigation.
Table 1: Examples of Spiro[4.5]decane Derivatives as Opioid Receptor Ligands This table presents data for structurally related spirocyclic compounds to illustrate the utility of the general scaffold in opioid receptor modulation.
| Compound Name/Class | Scaffold | Target Receptor | Activity |
| U-69,593 | 1-Oxaspiro[4.5]decane | κ-Opioid Receptor (KOR) | Selective Agonist |
| BTRX-335140 (CYM-53093) | 1,4-Dioxa-8-azaspiro[4.5]decane | κ-Opioid Receptor (KOR) | Selective Antagonist |
| 8-Acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one Derivatives | 1,3,8-Triazaspiro[4.5]decane | Orphanin FQ / Opioid Receptors | Agonist |
The development of drugs targeting the central nervous system requires molecules with specific physicochemical properties that allow them to cross the blood-brain barrier. The inherent three-dimensionality and rigidity of spirocyclic scaffolds can be advantageous in designing such agents.
Research on related scaffolds provides evidence for this potential. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized as selective ligands for the sigma-1 (σ₁) receptor, a target for various CNS disorders. nih.gov Biodistribution studies of a radiolabeled version of one such derivative in mice showed high initial brain uptake, confirming the suitability of this type of scaffold for CNS penetration. nih.gov Furthermore, the broader class of 8-azaspiro[4.5]decane derivatives has been explored for potential applications in treating neurological disorders. ontosight.ai These examples suggest that the this compound core is a promising starting point for the development of novel CNS-active agents.
Polypharmacology, the concept of designing single molecules that can modulate multiple biological targets, is an emerging paradigm in drug discovery for treating complex diseases. The spirocyclic scaffold of this compound allows for the precise, spatially distinct placement of different pharmacophoric elements. This feature could potentially be exploited to design ligands that simultaneously interact with two different receptors or a receptor and an enzyme. However, there is currently a lack of specific published research demonstrating the application of the this compound scaffold in the rational design of dual-target ligands.
Modulation of Enzyme Activity (e.g., analogous spirocyclic inhibitors like ALDH1A1 inhibitors)
The unique three-dimensional structure of spirocyclic compounds, including this compound, makes them compelling candidates for investigation in medicinal chemistry, particularly as modulators of enzyme activity. The rigid framework of a spirocycle allows for a precise spatial arrangement of functional groups, which can lead to high-potency and selective interactions with the active sites of biological targets. mdpi.comresearchgate.net This structural rigidity can fix exocyclic substituents in a required orientation for effective interaction with enzymes. mdpi.com A wide variety of enzymes have been targeted using spirocycles, including prominent examples like β-secretase (BACE1) and DNA gyrase. tandfonline.com
A particularly relevant area of research is the development of spirocyclic inhibitors for enzymes implicated in disease progression, such as Aldehyde Dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is a recognized marker for cancer stem cells (CSCs) in various cancers, including ovarian cancer, and its high expression is often linked with poor prognosis and resistance to chemotherapy. nih.govnih.gov The enzyme plays a crucial role in cellular detoxification and the metabolism of aldehydes. patsnap.com By inhibiting ALDH1A1, it is possible to target CSCs, potentially overcoming chemoresistance and reducing the likelihood of cancer recurrence. nih.govpatsnap.com
Researchers have identified several small-molecule inhibitors of ALDH1A1. For instance, compound 974 was identified as a first-in-class ALDH1A1 inhibitor that significantly decreased the population of ovarian cancer stem cells and suppressed chemotherapy-induced stemness. nih.govbiorxiv.org Another inhibitor, CM37, was shown to reduce the proliferation of ovarian cancer cells as spheroids and induce DNA damage by increasing intracellular reactive oxygen species (ROS). mdpi.com While these specific examples are not spirocyclic, the principle of designing potent and selective inhibitors can be applied to spirocyclic scaffolds like this compound. The amine functionality on the methanamine group could serve as a key interaction point within an enzyme's active site, analogous to how other inhibitors function.
The development of such inhibitors often involves high-throughput screening of chemical libraries, followed by optimization of lead compounds to improve properties like potency and metabolic stability. tandfonline.commdpi.com The spirocyclic core of this compound provides a novel and structurally rigid starting point for the design of new enzyme inhibitors.
Table 1: Examples of Spirocyclic Scaffolds in Enzyme Inhibition
| Compound Class | Target Enzyme | Therapeutic Area |
|---|---|---|
| Spiroindolinones | MDM2 | Cancer |
| Spiropiperidines | Acetyl-CoA Carboxylase (ACC) | Metabolic Syndrome |
| Spirocyclic Glycosides | hSGLT2 | Type 2 Diabetes |
| Pyrimidinetriones | DNA Gyrase | Bacterial Infections |
Advanced Materials Science Applications (Hypothetical, given general mention for spiro compounds)
The rigid, three-dimensional, and perpendicular arrangement of the two ring systems in spiro compounds imparts unique physical and chemical properties that are of significant interest in materials science. mdpi.comresearchgate.net These characteristics can lead to high morphological stability and specific charge-transport properties, making them suitable for a range of advanced applications. mdpi.com While specific research on this compound in this field is not documented, its structural features suggest several hypothetical applications.
Polymer Chemistry and Material Design
The incorporation of spirocyclic units into polymer chains can significantly influence the properties of the resulting materials. The synthesis of spiro polymers has been explored to create materials with enhanced thermal stability and solubility. dtic.mil For instance, high molecular weight, soluble polymers have been obtained through the condensation of spiro tetraamines with dianhydrides. dtic.mil
The this compound molecule, with its primary amine group, could hypothetically serve as a monomer or a building block in polymerization reactions. This amine group can react with various functional groups, such as carboxylic acids, acid chlorides, or epoxides, to form polyamides, polyimides, or epoxy resins. The rigid spiro core would be integrated into the polymer backbone, potentially leading to polymers with:
High Glass Transition Temperatures (Tg): The restricted rotation around the spiro center can increase the rigidity of the polymer chain, leading to materials that maintain their structural integrity at higher temperatures. researchgate.netacs.org
Improved Morphological Stability: The steric hindrance provided by the spiro structure can prevent close packing of polymer chains, which can inhibit crystallization and result in amorphous materials with high stability. researchgate.net
Enhanced Solubility: The non-planar, three-dimensional structure can disrupt intermolecular interactions, potentially improving the solubility of the polymer in organic solvents. dtic.mil
These properties are highly desirable for applications in high-performance plastics, organic electronics (e.g., as host materials for OLEDs), and specialty coatings. researchgate.netacs.org
Functionalization of Surfaces and Nanomaterials
Surface functionalization is a critical process for tailoring the properties of materials and nanomaterials for specific applications in fields ranging from biomedicine to electronics. cea.frmdpi.com The amine group of this compound provides a reactive handle for covalently attaching the molecule to various surfaces.
Amine groups are among the most widely used functionalities for modifying surfaces, as they can be anchored to materials like silica, metal oxides, or gold nanoparticles. mdpi.comnih.gov Hypothetically, this compound could be used to:
Modify Nanoparticle Surfaces: Attaching this spiro compound to the surface of nanoparticles (e.g., iron oxide or gold) could alter their surface charge and hydrophobicity. nih.govnih.gov This modification can improve their dispersibility in different media, enhance biocompatibility, and provide a platform for further conjugation with other molecules like drugs or targeting ligands. mdpi.comnih.gov The positive charge of the protonated amine group could enhance cellular uptake, a desirable feature for drug delivery systems. nih.gov
Create Self-Assembled Monolayers (SAMs): The amine group can form robust covalent bonds with oxide surfaces (e.g., through silanization precursors) or coordinate to metal surfaces. nih.gov The rigid spiro structure would influence the packing and orientation of the molecules in the monolayer, creating a well-defined surface with specific chemical and physical properties.
Develop Functional Coatings: Surfaces coated with this compound could exhibit altered adhesion, anti-corrosion, or biocompatibility properties. cea.fr The spirocyclic structure provides a stable, three-dimensional scaffold that can be further functionalized to create complex surface architectures.
These potential applications highlight the versatility of the spirocyclic scaffold in creating advanced materials with tailored properties, leveraging the unique structural features of compounds like this compound.
Future Perspectives and Emerging Research Directions for 8 Oxaspiro 4.5 Decan 1 Yl Methanamine
Development of Sustainable and Green Synthetic Methodologies
The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental footprint. mdpi.com Future research on {8-Oxaspiro[4.5]decan-1-yl}methanamine will likely prioritize the development of sustainable and eco-friendly synthetic routes. This involves moving away from hazardous reagents and solvents, reducing the number of synthetic steps, and improving atom economy.
Key areas of focus will include:
Catalytic Approaches: Employing reusable solid-supported catalysts or biocatalysts to improve efficiency and reduce waste.
Flow Chemistry: Utilizing continuous flow reactors can enhance reaction control, improve safety, and allow for easier scalability.
Alternative Solvents: Exploring the use of greener solvents such as water, supercritical fluids, or bio-based solvents.
Energy Efficiency: Investigating microwave-assisted or photochemical reactions to reduce energy consumption and reaction times. mdpi.com
The development of such methodologies will not only make the synthesis of this compound and its derivatives more environmentally friendly but also more cost-effective for large-scale production.
High-Throughput Synthesis and Screening of Derivatives
To fully explore the therapeutic potential of the this compound scaffold, the generation of diverse chemical libraries for high-throughput screening (HTS) is essential. Future efforts will likely focus on developing robust and efficient methods for the parallel synthesis of a wide range of derivatives. This can be achieved through combinatorial chemistry approaches, where different building blocks are systematically introduced to the core scaffold.
The primary amine group of this compound serves as a key handle for derivatization, allowing for the introduction of a vast array of functional groups through amide bond formation, reductive amination, and other nitrogen-based chemistries. The spirocyclic core itself can also be modified, although this may present greater synthetic challenges. Once synthesized, these libraries can be screened against a multitude of biological targets to identify initial hit compounds.
Application of Artificial Intelligence and Machine Learning in Scaffold Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.com For the this compound scaffold, AI and ML can be applied in several ways:
De Novo Design: Generative AI models can design novel derivatives with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. mdpi.com
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis. mdpi.com
Synthesis Planning: AI tools can assist in devising the most efficient and feasible synthetic routes for novel derivatives, a critical aspect of drug development. mdpi.com
By integrating AI and ML into the design process, researchers can more effectively navigate the vast chemical space and focus resources on compounds with the highest probability of success. nih.gov
Exploration of New Biological Targets and Therapeutic Areas
While the specific biological activities of this compound are not yet well-defined, related spirocyclic structures have shown promise against a variety of targets. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as selective ligands for sigma-1 receptors, which are implicated in neurological disorders. nih.gov Other related spiro compounds, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, have been identified as potent inhibitors of RIPK1 kinase, a key mediator of necroptosis involved in inflammatory diseases. nih.gov Furthermore, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been explored as inhibitors of the mitochondrial permeability transition pore, a potential target for ischemia-reperfusion injury. nih.govresearchgate.net
Future research should therefore involve broad biological screening of this compound and its derivatives to identify novel biological targets and potential therapeutic applications. Given the structural similarities to other biologically active spirocycles, promising areas for investigation could include neurodegenerative diseases, inflammatory conditions, and cardiovascular disorders.
Integration with Fragment-Based Drug Discovery and Proteomics Approaches
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel drug candidates by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. mdpi.com The this compound core, with its relatively simple structure and potential for elaboration, is an ideal candidate for inclusion in fragment libraries. mdpi.com
If a fragment derived from this scaffold shows binding to a target, it can be grown or linked with other fragments to generate a more potent lead compound. This approach can be particularly effective when combined with proteomics-based techniques that can identify the protein targets of these fragments within a complex biological system. This integration allows for the simultaneous discovery of new drug leads and their corresponding biological targets, opening up new avenues for therapeutic intervention.
Q & A
Q. What analytical challenges arise in quantifying trace impurities in spirocyclic methanamines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
